(4-benzylmorpholin-2-yl)-[4-(1H-imidazol-2-ylmethyl)piperidin-1-yl]methanone
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Overview
Description
The compound (4-benzylmorpholin-2-yl)-[4-(1H-imidazol-2-ylmethyl)piperidin-1-yl]methanone is a complex organic molecule featuring a morpholine ring, an imidazole ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-benzylmorpholin-2-yl)-[4-(1H-imidazol-2-ylmethyl)piperidin-1-yl]methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the morpholine and piperidine intermediates, followed by their coupling with the imidazole derivative.
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Morpholine Intermediate Synthesis
Starting Material: Benzylamine
Reagents: Formaldehyde, hydrogen chloride
Conditions: Reflux in ethanol
Reaction: Benzylamine reacts with formaldehyde and hydrogen chloride to form benzylmorpholine.
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Piperidine Intermediate Synthesis
Starting Material: 4-(1H-imidazol-2-ylmethyl)piperidine
Reagents: Various protecting groups and coupling agents
Conditions: Typically involves protection of the imidazole nitrogen followed by coupling with the morpholine derivative.
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Final Coupling
Reagents: Coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole)
Conditions: Room temperature to mild heating
Reaction: The protected piperidine and morpholine intermediates are coupled to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Conditions: Typically performed in acidic or basic aqueous solutions.
Products: Oxidation of the benzyl group to a carboxylic acid or aldehyde.
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Reduction
Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.
Conditions: Anhydrous conditions, often in ether solvents.
Products: Reduction of the imidazole ring to form dihydroimidazole derivatives.
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Substitution
Reagents: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Conditions: Typically performed in inert solvents like dichloromethane.
Products: Substitution of hydrogen atoms on the aromatic rings with halogens.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Halogenating Agents: Thionyl chloride, phosphorus tribromide
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the selectivity and efficiency of various organic transformations.
Biology
Enzyme Inhibition: It may serve as an inhibitor for enzymes involved in metabolic pathways, making it a candidate for drug development.
Medicine
Industry
Material Science: Used in the synthesis of advanced materials with specific properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of (4-benzylmorpholin-2-yl)-[4-(1H-imidazol-2-ylmethyl)piperidin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The morpholine and piperidine rings can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(4-benzylmorpholin-2-yl)-[4-(1H-imidazol-2-ylmethyl)piperidin-1-yl]methanone: shares structural similarities with other imidazole-containing compounds, such as:
Uniqueness
Enhanced Binding: The combination of morpholine, imidazole, and piperidine rings provides a unique scaffold that can enhance binding to multiple biological targets.
Versatility: Its structure allows for modifications that can tailor its properties for specific applications, making it a versatile compound in medicinal chemistry.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(4-benzylmorpholin-2-yl)-[4-(1H-imidazol-2-ylmethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2/c26-21(25-10-6-17(7-11-25)14-20-22-8-9-23-20)19-16-24(12-13-27-19)15-18-4-2-1-3-5-18/h1-5,8-9,17,19H,6-7,10-16H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEDIKAWXMWKSDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=NC=CN2)C(=O)C3CN(CCO3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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